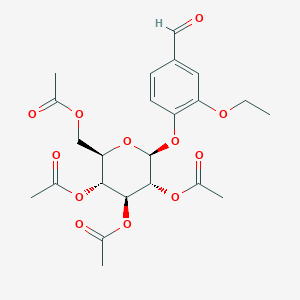
4,4'-Dichloro-2,2'-bis(trifluoromethyl)azobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene is a fascinating chemical compound known for its unique properties and diverse applications in scientific research. This compound is characterized by the presence of two chlorine atoms and two trifluoromethyl groups attached to an azobenzene core, making it highly reactive and suitable for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene typically involves the coupling of 2-bromo-4-chlorobenzotrifluoride with appropriate reagents under specific conditions. One common method includes the use of polar non-solvents and catalysts to facilitate the coupling reaction, followed by hydrogenation to obtain the desired product . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous production techniques to enhance efficiency and reduce energy consumption. The use of advanced catalytic systems and optimized reaction conditions can significantly improve the yield and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulphones and sulphoxides, although the oxidation process can be challenging due to steric hindrance from the trifluoromethyl groups.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and the presence of suitable catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulphones, sulphoxides, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications depending on their chemical properties .
Aplicaciones Científicas De Investigación
4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in photocatalysis and phosphorescent OLEDs, making it valuable for developing advanced optical devices.
Biology: The compound’s unique properties make it suitable for studying light-responsive materials and their interactions with biological systems.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of high-performance materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene exerts its effects involves its ability to participate in various chemical reactions. The presence of chlorine and trifluoromethyl groups enhances its reactivity, allowing it to interact with different molecular targets and pathways. In photocatalysis, for example, the compound can facilitate electron transfer processes, leading to the generation of reactive species that drive chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: This compound is also used in photocatalysis and has similar reactivity due to the presence of trifluoromethyl groups.
2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl: Known for its use in the production of polyimide resins, this compound shares structural similarities with 4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene.
Uniqueness
4,4’-Dichloro-2,2’-bis(trifluoromethyl)azobenzene stands out due to its unique combination of chlorine and trifluoromethyl groups, which confer distinct reactivity and stability. This makes it particularly valuable for applications requiring high-performance materials and advanced chemical transformations.
Propiedades
IUPAC Name |
bis[4-chloro-2-(trifluoromethyl)phenyl]diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Cl2F6N2/c15-7-1-3-11(9(5-7)13(17,18)19)23-24-12-4-2-8(16)6-10(12)14(20,21)22/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSZRYYWNUACNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N=NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Cl2F6N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,1-Dioxo-1H-1lambda*6*-benzo[b]thiophene-6-sulfonyl chloride](/img/structure/B6316892.png)



![Tetrahydro-3-oxo-1,1-diphenyl-N-(phenylmethyl)-3H-oxazolo[3,4-a]pyrazine-7(1H)-carboxamide, 98%](/img/structure/B6316942.png)
![5-Iodobenzo[d]isoxazol-3(2H)-one](/img/structure/B6316952.png)




